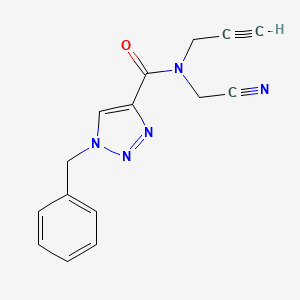

![molecular formula C14H15FN4O3S B2771212 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 1788676-55-0](/img/structure/B2771212.png)

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been reported using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Chemical Reactions Analysis

The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been reported using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Wissenschaftliche Forschungsanwendungen

Anticancer Activities

The compound has shown excellent anticancer activities against hepatoma cells, colon cancer cells, and lung cancer cells in vitro . The introduction of an electron-withdrawing fluorine group and an electron-donating methoxy group at specific positions could improve their anticancer activities .

Antimicrobial Potential

Some derivatives of the compound have shown good antimicrobial potential . This suggests that the compound could be used in the development of new antimicrobial agents .

Anti-inflammatory and Analgesic Activities

Certain derivatives of the compound have shown promising anti-inflammatory and analgesic activities . This suggests potential applications in the treatment of inflammation and pain .

Antiviral Activity

Derivatives of the compound have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests potential applications in the development of antiviral drugs .

Antitubercular Activity

Indole derivatives, which are structurally similar to the compound, have shown antitubercular activities . This suggests potential applications in the treatment of tuberculosis .

Antioxidant Activity

Indole derivatives have shown antioxidant activities . This suggests potential applications in the prevention of oxidative stress-related diseases .

Antidiabetic Activity

Indole derivatives have shown antidiabetic activities . This suggests potential applications in the treatment of diabetes .

Antimalarial Activity

Indole derivatives have shown antimalarial activities . This suggests potential applications in the treatment of malaria .

Wirkmechanismus

Target of Action

It is known that compounds containing the1H-imidazo[1,2-b]pyrazole and 1H-pyrazolo[1,5-a]imidazole scaffolds have been associated with a broad range of biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific targets would depend on the exact biological activity being exhibited by the compound.

Mode of Action

For instance, some compounds bind with high affinity to multiple receptors, leading to changes in cellular processes . The exact mode of action of this compound would depend on its specific biological activity and the target it interacts with.

Biochemical Pathways

Compounds with similar structures have been shown to affect a variety of biochemical pathways related to their biological activities . For instance, some compounds may inhibit enzymes involved in certain biochemical pathways, leading to downstream effects such as the inhibition of cell growth in the case of anticancer activity .

Pharmacokinetics

It is known that the solubility of a compound in aqueous media can significantly impact its bioavailability . For instance, a study showed that substituting the indole ring with a 1H-imidazo[1,2-b]pyrazole in a certain compound resulted in significantly improved solubility in aqueous media .

Result of Action

Based on the biological activities associated with similar compounds, the effects could range from inhibition of cell growth in the case of anticancer activity, to inhibition of certain enzymes in the case of anticholinesterase activity .

Action Environment

It is known that factors such as ph can affect the stability of certain compounds

Eigenschaften

IUPAC Name |

3-fluoro-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4O3S/c1-22-13-3-2-11(10-12(13)15)23(20,21)17-6-7-18-8-9-19-14(18)4-5-16-19/h2-5,8-10,17H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOKKHARLLOINJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=CN3C2=CC=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

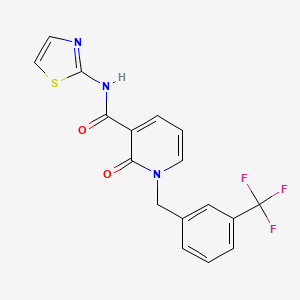

![7-ethoxy-5-(pyridin-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2771130.png)

![3-(benzenesulfonyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2771131.png)

![3-(3-Methoxyphenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2771133.png)

![2-chloro-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2771135.png)

![N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2771137.png)

![7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2771140.png)

![6-(3-Chloro-4-methoxybenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2771141.png)

![7-Oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2771142.png)

![[4-(Cyclopropylmethyl)phenyl]methanamine;hydrochloride](/img/structure/B2771143.png)

![(3As,6aS)-2-benzyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrol-5-one;hydrochloride](/img/structure/B2771145.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine](/img/structure/B2771148.png)

![2-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2771149.png)